Product packaging for Gambieric acid A(Cat. No.:CAS No. 138434-64-7)

Gambieric acid A

Cat. No.: B140479
CAS No.: 138434-64-7
M. Wt: 1057.3 g/mol
InChI Key: MSZMCMVREIGRAG-PXDMALBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gambieric acid A is a marine polycyclic ether natural product originally isolated from the ciguatera-causative dinoflagellate Gambierdiscus toxicus . It belongs to a family of complex, ladder-shaped trans-fused polycyclic ethers that have attracted significant interest from the synthetic and biological communities due to their daunting molecular architecture and potent biological activities . This compound exhibits extraordinary potent antifungal activity. Notably, its growth inhibitory activity against filamentous fungi such as Aspergillus niger has been reported to be approximately 2000 times greater than that of the common antifungal agent, amphotericin B . Despite this powerful antifungal action, it demonstrates only moderate toxicity in mice, suggesting a promising selective toxicity profile worthy of further investigation . The molecular basis for its biological activity is an active area of research, though it has been reported to weakly inhibit the binding of brevetoxins to voltage-gated sodium channels, indicating a potential interaction with ion channels . Its complex structure and potent activity make it a valuable tool for probing ion channel function and structure-activity relationships in antifungal drug discovery . The first total synthesis of this compound has been accomplished, firmly establishing its complete stereostructure and opening avenues for further research . This product is supplied For Research Use Only. It is not intended for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H92O16 B140479 Gambieric acid A CAS No. 138434-64-7

Properties

CAS No.

138434-64-7

Molecular Formula

C59H92O16

Molecular Weight

1057.3 g/mol

IUPAC Name

(3S)-3-[(2R,3S,5R)-5-[(2R)-3-[(1S,3R,5S,7R,9S,11R,14R,16S,17S,18R,20S,21S,22Z,25R,27S,29R,31S,34S,35S,37R,39S,41R)-17,34-dihydroxy-11-[(E,4R)-5-hydroxy-2,4-dimethylpent-2-enyl]-9,18,21,27,29-pentamethyl-12-methylidene-2,6,10,15,19,26,30,36,40-nonaoxanonacyclo[23.18.0.03,20.05,18.07,16.09,14.027,41.029,39.031,37]tritetracont-22-en-35-yl]-2-hydroxypropyl]-3-methyloxolan-2-yl]butanoic acid

InChI

InChI=1S/C59H92O16/c1-30(18-31(2)28-60)19-42-33(4)21-48-56(7,74-42)27-46-54(71-48)55(65)59(10)50(69-46)26-45-53(75-59)32(3)12-11-13-40-39(67-45)16-17-47-57(8,72-40)29-58(9)49(70-47)25-44-41(73-58)15-14-38(62)43(68-44)24-36(61)23-37-20-34(5)52(66-37)35(6)22-51(63)64/h11-12,18,31-32,34-50,52-55,60-62,65H,4,13-17,19-29H2,1-3,5-10H3,(H,63,64)/b12-11-,30-18+/t31-,32+,34+,35+,36-,37-,38+,39+,40-,41+,42-,43+,44-,45-,46-,47-,48-,49+,50+,52-,53+,54-,55+,56+,57+,58-,59+/m1/s1

InChI Key

MSZMCMVREIGRAG-PXDMALBISA-N

SMILES

CC1CC(OC1C(C)CC(=O)O)CC(CC2C(CCC3C(O2)CC4C(O3)(CC5(C(O4)CCC6C(O5)CC=CC(C7C(O6)CC8C(O7)(C(C9C(O8)CC1(C(O9)CC(=C)C(O1)CC(=CC(C)CO)C)C)O)C)C)C)C)O)O

Isomeric SMILES

C[C@H]1C[C@@H](O[C@H]1[C@@H](C)CC(=O)O)C[C@H](C[C@H]2[C@H](CC[C@H]3[C@H](O2)C[C@H]4[C@](O3)(C[C@]5([C@H](O4)CC[C@H]6[C@H](O5)C/C=C\[C@@H]([C@H]7[C@H](O6)C[C@H]8[C@](O7)([C@H]([C@H]9[C@H](O8)C[C@]1([C@H](O9)CC(=C)[C@H](O1)C/C(=C/[C@@H](C)CO)/C)C)O)C)C)C)C)O)O

Canonical SMILES

CC1CC(OC1C(C)CC(=O)O)CC(CC2C(CCC3C(O2)CC4C(O3)(CC5(C(O4)CCC6C(O5)CC=CC(C7C(O6)CC8C(O7)(C(C9C(O8)CC1(C(O9)CC(=C)C(O1)CC(=CC(C)CO)C)C)O)C)C)C)C)O)O

Synonyms

Gambieric acid A

Origin of Product

United States

Advanced Structural Elucidation and Stereochemical Investigations

Initial Structural Proposals and Early Challenges in Definitive Assignment

Gambieric acids A–D were first isolated in 1992 from the cultured cells of the dinoflagellate Gambierdiscus toxicus. chemistryviews.orgnih.gov The initial efforts to determine the structure relied heavily on extensive two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopic analyses. nih.govacs.org These early studies successfully established the planar structure and the relative stereochemistry of the nonacyclic polyether core, which is characterized by a unique assembly of nine trans-fused six-, seven-, and nine-membered cyclic ethers and an isolated tetrahydrofuran (B95107) ring (the A ring). chemistryviews.orgcore.ac.uk

Subsequently, the complete stereochemical assignment was proposed for gambieric acid B, and by extension for gambieric acid A, through a combination of techniques. mdpi.comresearchgate.net These included conformational analysis based on Nuclear Overhauser Effect (NOE) correlations and coupling constants (³JH,H), chemical degradation experiments, and the application of chiral anisotropic reagents. nih.govacs.orgresearchgate.net However, the immense structural complexity and conformational flexibility of the molecule presented significant challenges, and the definitive assignment of all stereogenic centers remained a formidable task. researchgate.netnih.gov Doubts regarding the initially proposed stereochemistry began to emerge during synthetic studies of model compounds, which suggested that the absolute configuration of the polycyclic ether domain might have been incorrectly assigned. chemistryviews.orgacs.org Specifically, studies on synthetic A/B-ring model compounds pointed to an incorrect assignment of the relative stereochemistry between the C9 and C11 stereogenic centers. chemistryviews.org

Spectroscopic Methodologies for Structural Assignment and Reassignment

The journey to unambiguously define the structure of this compound involved the sophisticated application of various spectroscopic techniques, primarily NMR and mass spectrometry. These methods were crucial not only for the initial proposals but also for the subsequent critical reassessment of the molecule's stereochemistry.

NMR spectroscopy was the cornerstone for both the initial and revised structural elucidation of this compound. The limitations of relying solely on NMR data from the natural product itself, especially for assigning configurations within a large, flexible system, became apparent over time. researchgate.netnih.gov The definitive solution came from comparing the NMR data of synthetically prepared fragments with that of the natural product. researchgate.net

The analysis of proton (¹H) and carbon-13 (¹³C) NMR chemical shifts proved to be a powerful tool for stereochemical reassignment. nih.gov Synthetic studies focusing on the A/B-ring fragment of gambieric acids were pivotal. acs.org When comparing the NMR spectra of a synthesized A/B-ring model compound with the corresponding portion of the natural product, significant deviations in chemical shifts were observed, particularly around the C8–C11 region. mdpi.com This discrepancy strongly suggested that the originally proposed absolute configuration of the polyether core was incorrect. nih.govrsc.org

This structure revision was further corroborated by the synthesis of an A/BC-ring model compound of gambieric acid B and a detailed comparison of its ¹H and ¹³C NMR data with the natural product. nih.gov The close agreement between the NMR data of the revised synthetic models and the natural material provided compelling evidence for the new stereochemical assignment, which was ultimately confirmed by total synthesis. researchgate.netnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Deviations in Model Systems This table is illustrative, based on findings that chemical shift data of initial synthetic models did not match the natural product, leading to structural revision.

Atom Proposed Structure Model ¹³C Shift (ppm) Natural Product ¹³C Shift (ppm) Revised Structure Model ¹³C Shift (ppm)
C8 Deviated Match Match
C9 Deviated Match Match
C10 Significantly Deviated Match Match

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of atoms, making it a critical tool for conformational analysis and the determination of relative stereochemistry. In the initial structural studies of gambieric acids, NOE correlations, in conjunction with ³JH,H coupling constants, were used to deduce the conformation of the polyether backbone and assign the relative configurations of its many stereocenters. nih.govresearchgate.net

However, the conformational flexibility of the molecule meant that relying on NOE data from the natural product alone had its limitations. researchgate.net During the reassignment phase, NOE experiments (including ROESY and NOESY) were instrumental in confirming the stereochemical relationships within the synthetic fragments. nih.govuio.no For instance, in a concise synthesis of the A/BCD-ring fragment, NOE experiments confirmed the absolute configuration of the newly created C18 and C19 stereocenters in a key intermediate. nih.gov The combination of synthetic model studies and detailed NOE analysis allowed for a more robust and accurate picture of the molecule's three-dimensional structure than was possible with the natural isolate alone. researchgate.net

Mass spectrometry (MS) has been indispensable for the characterization of gambieric acids and their congeners. Techniques combining liquid chromatography with mass spectrometry (LC-MS) have been particularly powerful. nih.gov Fast-atom bombardment tandem mass spectrometry (FAB-MS/MS) was a key technique used in the early structural elucidation of related complex polyethers. mdpi.comacs.org

More recently, LC-MS/MS and high-resolution mass spectrometry (HRMS) have been employed to identify and characterize gambieric acids C and D, along with other related toxins, in various strains of Gambierdiscus and Fukuyoa species. nih.govresearchgate.net These methods allow for the detection of these large molecules based on their mass-to-charge ratio (m/z) and specific fragmentation patterns. mdpi.com For instance, in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions can be monitored, providing a highly sensitive and selective method for identifying known congeners in complex biological extracts. nih.govifremer.fr This has been crucial for studying the diversity of toxins produced by different dinoflagellate species. nih.gov

Table 2: LC-MS/MS Transitions for Gambieric Acid Congeners Illustrative transitions based on standard LC-MS/MS methodologies for natural product detection.

Compound Ion Species Precursor Ion (m/z) Product Ion (m/z)
This compound [M−H]⁻ 1055.1 1037.1 ([M−H₂O−H]⁻)
Gambieric Acid B [M−H]⁻ 1069.1 1069.1
Gambieric Acid C [M+HCOO]⁻ 1143.6 1097.6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative and Absolute Configuration Determination

Stereochemical Reassignment Driven by Synthetic Studies

Ultimately, the definitive and unambiguous determination of the complete stereostructure of this compound was achieved through total synthesis. researchgate.netnih.gov The process of chemical synthesis provides an absolute proof of structure, as the stereochemistry of each component is controlled at every step. researchgate.net The discrepancies observed in NMR data between the initial synthetic model compounds and the natural product were the primary drivers for the stereochemical reassessment. nih.govdntb.gov.ua

The research groups of Fuwa and Sasaki played a leading role in this endeavor. Their synthetic work on A/B-ring and A/BC-ring model compounds led them to propose a revised structure where the absolute configuration of the entire polycyclic ether core was inverted from the original assignment. acs.orgnih.govrsc.org

This revised hypothesis was conclusively proven by the first total synthesis of (+)-gambieric acid A, accomplished in 2012. acs.orgnih.govacs.org The synthesis was a monumental effort that involved the convergent assembly of two complex fragments, the A/BCD- and F'GHIJ-ring systems, using a Suzuki-Miyaura coupling reaction. chemistryviews.orgacs.org The synthetic this compound was identical in all respects, including its spectroscopic data and optical rotation, to the natural product, thus firmly establishing its complete and correct stereostructure. acs.orgacs.org This achievement underscored the vital role of total synthesis in confirming or correcting the structures of highly complex natural products when spectroscopic data alone can be ambiguous. researchgate.netacs.org

Re-evaluation of the Polycyclic Ether Core Absolute Configuration

Initial assignments of the complete stereochemistry of Gambieric acids were made based on a combination of nuclear Overhauser effect (NOE) correlations, the use of chiral anisotropic reagents, and chiral HPLC analysis of degradation products. nih.gov However, subsequent synthetic efforts and detailed NMR spectroscopic analysis of specifically designed model compounds cast doubt on the originally proposed absolute configuration of the polycyclic ether core.

A pivotal moment in the structural elucidation of this compound came from the synthetic studies of A/B-ring model compounds. chemistryviews.orgnih.govacs.org Through highly stereocontrolled, convergent synthesis, researchers constructed the A/B-ring fragment of Gambieric acids. nih.govacs.org Key steps in this synthesis included a Suzuki-Miyaura coupling to connect the C1-C6 and C7-C17 segments and a diastereoselective haloetherification to form the A-ring tetrahydrofuran. nih.govacs.org

Upon comparing the ¹H and ¹³C NMR chemical shifts of these synthesized A/B-ring model compounds with the corresponding data from the natural product, significant discrepancies were observed. nih.govacs.org This led to a critical reassessment and a proposed revision of the stereochemistry at the C9 and C11 positions. chemistryviews.org Specifically, the data suggested that the absolute configurations of the stereogenic centers within the polycyclic core (rings B-J) should be inverted from what was initially proposed. gla.ac.uk This hypothesis was further strengthened by the synthesis of an A/BC-ring model compound of the related Gambieric acid B and a comparison of its NMR data with the natural product. nih.govacs.org These findings underscored the necessity of total synthesis to unambiguously establish the correct and complete stereostructure. nih.gov

Role of Designed Model Compound Synthesis in Stereochemical Refinement

The synthesis of designed model compounds proved to be an indispensable tool for the incremental and precise refinement of this compound's stereochemistry. nih.govchemistryviews.orgnih.govacs.org This strategy allowed for the focused investigation of specific stereochemical relationships within the complex polycyclic system, which would have been difficult to decipher from the intact natural product alone.

This synthesis-driven approach was not limited to the A/B/C ring systems. Other research groups also contributed to the understanding of the molecule's complex architecture by synthesizing other key fragments. These efforts included the synthesis of the A-E subunit and the A-D ring system, which were crucial in developing and refining the strategies for the eventual total synthesis. rsc.orgrsc.org The development of novel synthetic methodologies, such as those for constructing tetrahydropyran (B127337) derivatives, was often a direct result of the challenges posed by these complex target fragments. nih.govfrontiersin.org

Strategic Total Synthesis Approaches

Overview of Synthetic Challenges and Complexities in Polycyclic Ether Construction

The construction of polycyclic ether systems, like that in Gambieric acid A, is fraught with challenges. These molecules, often produced by marine dinoflagellates, are known for their complex molecular architectures and potent biological activities. nih.govnih.gov The synthesis of the trans-fused ether rings, a common motif in this class of natural products, requires precise stereochemical control. illinois.edu

Key synthetic hurdles include:

Stereocontrol: Establishing the numerous stereocenters with the correct relative and absolute configurations is a primary obstacle.

Ring Formation: The formation of medium (seven-membered) and large (nine-membered) rings is entropically disfavored and often requires specialized cyclization strategies. chemistryviews.orgmdpi.com

Convergence: Efficiently bringing together complex molecular fragments without compromising yield is crucial for the success of a lengthy total synthesis. taylorandfrancis.com

Protecting Group Strategy: A meticulously planned protecting group strategy is necessary to differentiate the numerous reactive functional groups throughout the synthesis.

Synthetic strategies to address these challenges often involve either linear or convergent approaches. Iterative methods, where a sequence of reactions is repeated to build the polycyclic system, have also been developed to take advantage of the repetitive structural features of these molecules. illinois.eduacs.org

Retrosynthetic Analysis and Key Fragment Design

The general retrosynthetic scheme is as follows:

This compound is disconnected at the J-ring side chain and the E/F-ring linkage.

The nonacyclic core is divided into the A/BCD-ring fragment and the F'GHIJ-ring fragment . acs.org

These fragments are further broken down into smaller, more synthetically accessible precursors.

FragmentKey Synthetic Features
A/BCD-ringContains the isolated tetrahydrofuran (B95107) A-ring and the BCD tricyclic ether system.
F'GHIJ-ringA tetracyclic ether system that is later elaborated to form the full F'GHIJ-ring structure.

This convergent approach allows for flexibility in the synthesis and facilitates the confirmation of stereochemistry in the individual fragments before they are combined. nih.gov

The synthesis of the A/B-ring system of this compound has been a focus of synthetic efforts. One approach involves the construction of the B-ring first, utilizing methods for the synthesis of medium-sized cyclic ethers. jst.go.jp The A-ring, a tetrahydrofuran, is then forged onto the B-ring. A key step in this process is a diastereoselective bromoetherification to close the A-ring. nih.gov An alternative highly diastereoselective synthesis of the A-ring fragment has also been developed, starting from (S)-dimethylmalate and utilizing a acs.orgfrontiersin.org rearrangement of an allylic oxonium ylide. acs.org

The A/BCD-ring fragment is a significant portion of the this compound molecule. Its synthesis has been achieved through various routes. In one convergent approach, an A/B-ring exo-olefin is coupled with an acetate-derived enol phosphate via a Suzuki-Miyaura coupling. acs.orgjst.go.jp This is followed by a ring-closing metathesis (RCM) to construct the D-ring. jst.go.jpgla.ac.uk The C-ring is then closed using mixed-thioacetalization methodologies. jst.go.jp

A more concise synthesis of the A/BCD-ring fragment has also been reported, which significantly reduces the number of linear steps. frontiersin.orgnih.gov This improved route starts from a previously synthesized A/B-ring intermediate. The C-ring is constructed using an oxiranyl anion coupling and a 6-endo cyclization, while the D-ring is formed via an oxidative lactonization and a subsequent palladium-catalyzed functionalization. frontiersin.orgnih.gov

RingKey Reactions
A-ringDiastereoselective bromoetherification nih.gov
B-ringMethods for medium-sized ether synthesis jst.go.jp
C-ringMixed thioacetalization or oxiranyl anion coupling/6-endo cyclization jst.go.jpfrontiersin.org
D-ringRing-closing metathesis or oxidative lactonization/Stille coupling jst.go.jpfrontiersin.org

A convergent synthetic route to the CDEFG-ring system of this compound has been developed. acs.orgnih.gov This strategy involves the union of CD- and G-ring fragments through esterification. The E-ring is initially formed as a lactone. A stereoselective allylation is used to set the C26 stereocenter, and a ring-closing metathesis (RCM) reaction is employed to construct the nine-membered F-ring. acs.orgnih.gov

The synthesis of the F'GHIJ-ring fragment has also been achieved. A stereocontrolled synthesis of the GHIJ-ring fragment with its side chain has been reported. researchgate.net The F'GHIJ-ring fragment is then coupled with the A/BCD-ring fragment in the later stages of the total synthesis. acs.org

Advanced Macrocyclization Methodologies

Macrocyclization, the formation of large rings, is a critical and often challenging step in the synthesis of complex natural products like this compound. Several modern synthetic methods are employed for this purpose. mdpi.comresearchgate.net

In the total synthesis of this compound, after the coupling of the A/BCD and F'GHIJ-ring fragments, the focus shifts to the closure of the remaining rings to complete the nonacyclic core. acs.org Ring-closing metathesis (RCM) is a powerful and widely used methodology for the formation of various ring sizes and was employed to construct the F-ring of this compound. chemistryviews.orgnih.gov

The final stage of the synthesis involves the introduction of the J-ring side chain. This was accomplished using a modified Julia-Kocienski olefination. acs.orgjst.go.jpnih.gov This reaction is a reliable method for forming carbon-carbon double bonds, even in complex molecular settings.

ReactionPurpose in this compound Synthesis
Suzuki-Miyaura CouplingCoupling of the A/BCD and F'GHIJ-ring fragments chemistryviews.orgacs.org
Ring-Closing Metathesis (RCM)Formation of the nine-membered F-ring chemistryviews.orgnih.gov
Julia-Kocienski OlefinationIntroduction of the J-ring side chain jst.go.jpnih.gov

The successful application of these advanced synthetic methodologies was pivotal in overcoming the challenges posed by the intricate structure of this compound, ultimately leading to its first total synthesis and the unambiguous confirmation of its complete stereostructure. acs.orgjst.go.jpnih.gov

Suzuki-Miyaura Coupling Strategies for Fragment Assembly

The Suzuki-Miyaura cross-coupling reaction proved to be a pivotal tool in the convergent assembly of this compound's major fragments. This palladium-catalyzed carbon-carbon bond-forming reaction is renowned for its reliability and functional group tolerance, making it ideal for linking advanced, multifunctional intermediates. In the first total synthesis, researchers utilized a Suzuki-Miyaura coupling to connect the A/BCD-ring fragment with the F′GHIJ-ring fragment chemistryviews.org. This key step successfully formed the crucial C26-C27 bond, uniting the two complex polycyclic ether systems into a single, advanced precursor of the final molecule. The reaction created an endocyclic enol ether which served as a handle for subsequent transformations to complete the central E-ring frontiersin.org. The successful application of this strategy underscores its power in the synthesis of large polyether natural products.

Table 1: Key Suzuki-Miyaura Coupling in this compound Synthesis
Coupling FragmentsBond FormedSignificanceReference
A/BCD-ring fragment and F′GHIJ-ring fragmentC26–C27Convergent assembly of the nonacyclic polyether backbone. chemistryviews.org

Ring-Closing Metathesis (RCM) Applications in Polyether Core Formation

Ring-closing metathesis (RCM) has emerged as a powerful and versatile reaction for the formation of cyclic structures in organic synthesis, and it played a crucial role in forging parts of the polyether core of this compound. This reaction, typically catalyzed by ruthenium complexes, facilitates the intramolecular coupling of two terminal alkenes to form a cycloalkene. In the synthesis of the A-D fragment, RCM was instrumental in constructing two of the cyclic ethers from a precursor derived from commercially available glucose gla.ac.uk. Furthermore, after the major fragments were united, RCM was employed for the closure of the nine-membered F-ring, a critical step in completing the nonacyclic polyether core frontiersin.org. The ability of RCM to form medium and large-sized rings with high efficiency and stereocontrol was vital to the successful construction of the complex architecture of this compound.

Stereocontrolled Construction of Polycyclic Ether Skeletons

The construction of the multiple transfused ether rings with precise control over the numerous stereogenic centers is a hallmark of polyether synthesis. Various stereoselective reactions were employed to forge each ring of the this compound skeleton.

Diastereoselective Haloetherification Approaches

Haloetherification, the addition of a halogen and an oxygen atom across a double bond, is a classic strategy for the synthesis of cyclic ethers. In the context of this compound, a diastereoselective bromoetherification was employed to construct the isolated A-ring, which is a tetrahydrofuran moiety. This approach allowed for the efficient and stereocontrolled formation of the five-membered ether ring, setting key stereocenters in the process.

Stereoselective Allylation Methods

The formation of the central E-ring was accomplished through a sophisticated sequence involving a stereoselective allylation. Specifically, the strategy involved the allylation of a thioacetal precursor frontiersin.org. This method allowed for the controlled formation of a new carbon-carbon bond and the introduction of a hydroxyl group with the desired stereochemistry, which was then used to complete the cyclization of the E-ring, further extending the polyether framework.

Oxidative Lactonization and Palladium-Catalyzed Functionalization

An innovative strategy was developed for the construction of the D-ring, which is a tetrahydropyran (B127337). This approach involved forging the ring first as a six-membered lactone via an oxidative lactonization reaction frontiersin.orgresearchgate.net. This lactone then served as a versatile intermediate. Subsequent palladium-catalyzed functionalization, specifically a Stille coupling, was used to elaborate the lactone and complete the synthesis of the D-ring within the A/BCD-ring fragment frontiersin.org. This two-stage process provided a concise and efficient route to this portion of the molecule.

Oxiranyl Anion Coupling and Cyclization Sequences

The C-ring of this compound was constructed using a powerful sequence involving oxiranyl anions frontiersin.orgresearchgate.net. This strategy entails the coupling of a triflate, representing the A/B-ring system, with an oxiranyl anion generated from an epoxy sulfone frontiersin.org. This nucleophilic substitution is followed by an acid-catalyzed cleavage of a silyl ether protecting group, which triggers a spontaneous 6-endo cyclization to furnish the A/BC-ring tricycle frontiersin.org. This elegant and concise sequence rapidly builds molecular complexity, efficiently forming the C-ring and establishing the desired trans-fused ring junction.

Table 2: Ring Construction Strategies in this compound Synthesis
RingKey StrategyDescriptionReference
A-ringDiastereoselective BromoetherificationStereocontrolled formation of the tetrahydrofuran ring.
C-ringOxiranyl Anion Coupling / 6-endo CyclizationCoupling of an A/B-ring triflate with an epoxy sulfone followed by spontaneous cyclization. frontiersin.orgresearchgate.net
D-ringOxidative Lactonization / Pd-Catalyzed FunctionalizationInitial formation of a lactone, followed by a Stille coupling to complete the tetrahydropyran ring. frontiersin.orgresearchgate.net
E-ringStereoselective AllylationFormation of the central ring via stereocontrolled allylation of a thioacetal. frontiersin.org
F-ringRing-Closing Metathesis (RCM)Closure of the nine-membered ether ring to complete the nonacyclic core. frontiersin.org

Julia-Kocienski Olefination in Side Chain Introduction

The final elaboration of the this compound molecule in the seminal total synthesis by Fuwa, Sasaki, and coworkers involved the crucial introduction of the C45-C49 side chain onto the J-ring. jst.go.jp This was accomplished through a modified Julia-Kocienski olefination, a powerful and highly stereoselective method for the formation of carbon-carbon double bonds. jst.go.jp This reaction is particularly well-suited for late-stage fragment couplings in the synthesis of complex natural products due to its mild conditions and tolerance of a wide range of functional groups.

In this synthetic endeavor, the Julia-Kocienski olefination was employed to couple a sophisticated aldehyde, representing the entire polycyclic core of this compound, with a sulfone fragment corresponding to the side chain. The reaction proceeds through the addition of a metalated sulfone to an aldehyde, followed by a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide to furnish the desired alkene with high E-selectivity.

The specific reactants and conditions for this key transformation are detailed in the table below.

Key Components in the Julia-Kocienski Olefination for this compound Side Chain Introduction
ComponentStructure/ReagentRole
Aldehyde FragmentThe fully elaborated polycyclic ether core of this compound terminating in an aldehyde function at C44.Electrophilic partner in the olefination reaction.
Sulfone FragmentA (1-phenyl-1H-tetrazol-5-yl)sulfone (PT-sulfone) derivative of the C45-C49 side chain.Nucleophilic partner after deprotonation. The PT-sulfone is a common and effective reagent for the Julia-Kocienski olefination.
BasePotassium bis(trimethylsilyl)amide (KHMDS)Deprotonates the α-carbon of the sulfone to generate the reactive carbanion.
SolventTetrahydrofuran (THF)A common aprotic solvent for organometallic reactions.

The successful application of the Julia-Kocienski olefination in the final stages of the total synthesis of this compound highlights the robustness and reliability of this method for constructing sterically hindered and functionally complex alkenes.

Comparative Analysis of Different Convergent Synthesis Pathways

The core of their strategy involved the disconnection of the nonacyclic polyether backbone into two major fragments of comparable complexity: the A/BCD-ring fragment and the F'GHIJ-ring fragment. chemistryviews.org The key coupling of these two advanced intermediates was achieved through a Suzuki-Miyaura reaction, a versatile palladium-catalyzed cross-coupling reaction between a boronic acid (or its ester) and an organohalide. chemistryviews.org

An alternative convergent strategy, while not yet reported for the total synthesis of this compound, could be envisioned utilizing different key coupling reactions and fragment disconnections. For instance, a strategy could be devised that relies on ring-closing metathesis (RCM) to form one of the larger rings at a late stage. This approach would necessitate the synthesis of a long acyclic precursor containing the necessary terminal alkenes.

The following table provides a comparative analysis of the Fuwa and Sasaki convergent pathway and a hypothetical alternative approach.

Comparative Analysis of Convergent Synthesis Pathways for this compound
FeatureFuwa and Sasaki's Convergent PathwayHypothetical Alternative Convergent Pathway
Key DisconnectionDisconnection between the D and E rings, leading to the A/BCD-ring and F'GHIJ-ring fragments.Disconnection of a large ring (e.g., the H-ring) to an acyclic diene precursor.
Key Coupling ReactionSuzuki-Miyaura coupling to form the C24-C25 bond. chemistryviews.orgRing-closing metathesis (RCM) to form a large cyclic ether.
Nature of Coupled FragmentsTwo large, highly functionalized polycyclic ether fragments.Coupling of smaller fragments to construct a long acyclic precursor for RCM.
Primary ChallengeSynthesis of the complex, stereochemically rich fragments and the efficiency of the late-stage Suzuki-Miyaura coupling.Stereocontrolled synthesis of the long acyclic precursor and achieving high efficiency and stereoselectivity in the macrocyclization via RCM.

Structure Activity Relationship Sar Studies and Analog Design

Design Principles for Synthetic Analogues

The design of synthetic analogues of Gambieric acid A is fundamentally guided by the molecule's complex, multi-ring structure. Research efforts have been centered on modular and convergent synthetic strategies, which allow for the systematic modification of different parts of the molecule. chemistryviews.orgfrontiersin.org This approach is essential for probing the biological significance of both the core polycyclic framework and its peripheral functionalities.

A primary design principle involves a convergent synthesis, where large, complex fragments of the molecule are prepared independently and then coupled together in the later stages of the synthesis. chemistryviews.orgresearchgate.net For this compound, this has been exemplified by the separate synthesis of the A/BCD-ring and the F'GHIJ-ring fragments. chemistryviews.org These fragments are then joined using powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling. chemistryviews.orgfrontiersin.org This modularity allows chemists to introduce variations into one fragment without having to repeat the entire synthesis, providing an efficient pathway to a variety of analogues.

Another key principle is the use of ring-closing metathesis (RCM) to form the large, challenging ether rings within the polycyclic skeleton. chemistryviews.orgfrontiersin.org By strategically placing olefinic tethers on precursor molecules, specific rings can be selectively closed. This method was crucial in constructing the nonacyclic backbone of the parent molecule and provides a tool for creating analogues with modified ring structures. chemistryviews.org

Furthermore, the design of synthetic routes often incorporates the late-stage introduction of peripheral side chains. nih.gov For instance, the complex side chain on the J-ring of this compound is typically installed near the end of the total synthesis. This strategy is highly advantageous for SAR studies, as it allows for the creation of a diverse set of analogues by simply modifying this final coupling step, thus exploring the role of the side chain in biological activity.

Influence of Polycyclic Ether Skeleton Integrity on Biological Activity

The immense synthetic effort required to replicate the complete nonacyclic polyether core of this compound underscores its perceived importance for biological function. frontiersin.orgresearchgate.netacs.org The structure consists of a unique arrangement of nine trans-fused ether rings, including 6-, 7-, and 9-membered systems, along with an isolated tetrahydrofuran (B95107) ring (A ring). chemistryviews.org This specific and complex topology is believed to be essential for potent antifungal activity.

Preliminary SAR investigations have primarily focused on modifications to the substituents attached to this core structure rather than alterations of the core itself. frontiersin.orgnih.gov This approach suggests that the polycyclic skeleton acts as a rigid scaffold, positioning the crucial peripheral functional groups in a specific orientation for optimal interaction with its target. Any significant disruption to this scaffold, such as the removal of one or more rings, would drastically alter the molecule's conformation and is presumed to lead to a substantial loss of its potent biological activity.

Impact of Peripheral Substituents on Bioactivity

The successful total synthesis of this compound has enabled the creation of several analogues to probe the specific roles of its peripheral functional groups. chemistryviews.orgnih.gov These studies have been crucial in identifying the pharmacophoric elements of the molecule responsible for its potent antifungal properties. The primary areas of modification have been the carboxylic acid group and the unsaturated side chain attached to the J-ring.

Investigations into these modifications have revealed that the free carboxylic acid is essential for the potent antifungal activity. As shown in the table below, conversion of the C1 carboxyl group to its methyl ester resulted in a dramatic reduction in activity against Aspergillus niger. chemistryviews.org This finding indicates that the carboxylate, likely in its anionic form, is a critical binding determinant.

Similarly, modifications to the J-ring side chain have a significant impact on bioactivity. The analogue lacking the entire C45 side chain was found to be devoid of antifungal activity, highlighting the critical contribution of this substituent. Further studies on a simplified analogue where the double bond in the side chain was saturated also showed a significant decrease in potency. These results collectively suggest that both the presence and the specific unsaturated nature of the J-ring side chain are crucial for the compound's biological function.

CompoundModification from this compoundRelative Antifungal Activity
This compound N/A (Natural Product)+++++
This compound Methyl Ester C1 carboxylic acid converted to methyl ester+
Side-Chain Truncated Analogue Complete removal of the C45 side chain-
Side-Chain Saturated Analogue Saturation of the C47-C48 double bond++

Methodologies for SAR Assessment of this compound Analogues

The assessment of structure-activity relationships for this compound analogues relies on a combination of sophisticated synthetic chemistry to produce the compounds and sensitive biological assays to evaluate their function.

Chemical Methodologies: The production of analogues for SAR studies is enabled by a suite of advanced synthetic reactions. The convergent nature of the total synthesis is in itself a methodology for SAR assessment, allowing for the creation of diverse structures through the assembly of modified fragments. frontiersin.orgresearchgate.net Key chemical methods include:

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is the cornerstone for connecting large, complex fragments, such as the A/BCD-ring and F'GHIJ-ring systems. chemistryviews.orgfrontiersin.org

Ring-Closing Metathesis (RCM): Utilized to form large ether rings, this reaction is crucial for constructing the polycyclic core and allows for the synthesis of analogues with modified ring structures. chemistryviews.orgrsc.org

Julia-Kocienski Olefination: This reaction is often employed for the late-stage installation of the unsaturated side chain on the J-ring, providing a convenient point for introducing modifications to this peripheral group. nih.gov

Stereoselective Cyclization Reactions: A variety of methods, including haloetherification and oxiranyl anion-based cyclizations, are used to stereoselectively form the individual tetrahydrofuran and tetrahydropyran (B127337) rings of the core structure. frontiersin.orgnih.gov

Biological Methodologies: Once synthesized, the biological activity of the analogues is quantified using specific assays.

Antifungal Susceptibility Testing: The primary method for assessing bioactivity is the paper disk diffusion assay. frontiersin.orgnih.gov In this assay, a paper disk impregnated with a known amount of the compound is placed on an agar (B569324) plate inoculated with a target fungus, typically Aspergillus niger. The potency of the compound is determined by measuring the diameter of the zone of growth inhibition around the disk. The activity is often compared to that of a known antifungal drug, such as amphotericin B, to provide a benchmark for its potency. frontiersin.org

Antiproliferative Assays: In addition to antifungal activity, the cytotoxicity of this compound and its analogues has been evaluated against various cancer cell lines, such as the P388 murine leukemia cell line. nih.govtohoku.ac.jp These assays measure the concentration of the compound required to inhibit cell growth by 50% (IC₅₀), providing insight into the compound's potential for other therapeutic applications and its general cytotoxic profile.

Molecular and Cellular Mechanisms of Action

Modulation of Ion Channels and Membrane Excitability

Gambieric acid A, while structurally similar to other marine neurotoxins like brevetoxins and ciguatoxins, exhibits distinct effects on ion channels.

This compound demonstrates a comparatively weak interaction with voltage-gated sodium channels (VGSCs). jst.go.jpfrontiersin.org Research indicates that it is a mild inhibitor of these channels. researchgate.netresearchgate.net It has been shown to only weakly displace the binding of tritiated dihydrobrevetoxin B, a substance known to bind to VGSCs. frontiersin.org This characteristic distinguishes it from toxins like ciguatoxins, which are known to specifically activate VGSCs. nih.gov

This compound is recognized as a potent inhibitor of calcium channels. ontosight.ai This inhibitory action is a key aspect of its biological activity. ontosight.ai The influx of calcium is a critical process in cellular signaling, and its modulation by this compound has significant implications for cellular function.

Cell Cycle Regulation and Arrest Mechanisms

Recent studies have highlighted the role of compounds structurally related to this compound in the regulation of the cell cycle, suggesting potential mechanisms for this compound itself.

This compound is implicated in the disruption of the G0/G1 phase of the cell cycle. scispace.com Analogous compounds, such as Gambogic acid, have been shown to induce G0/G1 phase arrest in various cancer cell lines. nih.govnih.gov This arrest is a crucial mechanism for controlling cell proliferation. nih.gov

The progression through the G1 phase of the cell cycle is largely governed by the activity of cyclin-dependent kinases (CDKs), particularly CDK2, and their regulatory partners, the cyclins, such as Cyclin D1 and Cyclin E. genome.jp The activity of these complexes can be halted by CDK inhibitors like p21. genome.jp

Compounds similar to this compound have been observed to modulate this pathway. For instance, Gambogic acid has been found to downregulate the expression of Cyclin D1, Cyclin E, and CDK2. nih.gov This downregulation is a key factor in the induction of G1 arrest. nih.gov

Table 1: Effects of Related Compounds on CDK Pathway Components

Compound Effect on Cyclin D1 Effect on Cyclin E Effect on CDK2

This table is based on the observed effects of Gambogic acid, a compound structurally related to this compound.

A specific mechanism for the reduction of Cyclin D1 levels involves its phosphorylation by Glycogen Synthase Kinase 3 Beta (GSK3β). Phosphorylation of Cyclin D1 at the threonine-286 residue targets it for degradation via the proteasome pathway. doi.orgnih.gov This process is a key regulatory step in controlling the levels of Cyclin D1 during the cell cycle. doi.org

Studies on Gambogenic acid, another related compound, have shown that it can induce the dephosphorylation and subsequent activation of GSK3β. nih.gov This activated GSK3β then leads to the degradation of Cyclin D1, contributing to G1 phase arrest. nih.gov It is plausible that this compound may employ a similar mechanism.

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
Brevetoxins
Ciguatoxins
Tritiated dihydrobrevetoxin B
Gambogic acid
Cyclin D1
Cyclin E
CDK2
p21
Gambogenic acid

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway Interrogation

This compound has been noted for its potential interaction with key cellular signaling pathways, including the PI3K/Akt pathway, which is crucial in regulating cell growth and survival. While direct studies on this compound's effect on this pathway are limited, research on analogous compounds provides insight. For instance, Gambogic acid, another caged polyphenol from Garcinia species, has been shown to inhibit the PI3K/Akt/mTOR signaling pathway. nih.gov This inhibition is associated with the downregulation of PI3K, phosphorylated Akt (p-Akt), and phosphorylated mTOR. nih.gov In some cancer cell lines, this effect is mediated by the upregulation of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway. nih.govnih.gov The inactivation of the PI3K/Akt pathway by Gambogic acid has been linked to the inhibition of cancer cell migration and invasion. nih.gov

Table 1: Effects of Related Compounds on the PI3K/Akt Signaling Pathway

CompoundCell LineEffect on PI3K/Akt PathwayAssociated OutcomeReference
Gambogic acidEsophageal squamous cell carcinoma (ESCC)Downregulation of PI3K, p-Akt, p-mTOR; Upregulation of PTENInhibition of proliferation, migration, and invasion; Induction of apoptosis nih.gov
Gambogic acidHuman prostate cancer PC3 cellsSuppression of TNF-α-mediated activation of PI3K/AktInhibition of TNF-α-induced invasion nih.gov

Autophagy Induction Pathways

Autophagy, a cellular process of degradation and recycling of cellular components, can be modulated by various compounds, including those with structures similar to this compound. Studies on Gambogic acid have revealed its capacity to induce autophagy in certain cancer cells. nih.gov This induction is considered a potential mechanism for its anticancer effects. The process involves the formation of autophagosomes that sequester cellular material for degradation in lysosomes. jst.go.jp In some contexts, the induction of autophagy by Gambogic acid has been linked to the degradation of mutant p53 proteins, which can contribute to cancer cell survival. nih.gov However, the role of autophagy in cell death is complex; at high concentrations of Gambogic acid where massive apoptosis occurs, autophagy may no longer be detectable. nih.gov

The AMPK/mTOR pathway is a key regulator of autophagy. nih.gov While direct evidence for this compound is not available, inhibition of G9a, a histone methyltransferase, has been shown to induce autophagic cell death through the activation of the AMPK/mTOR pathway in bladder cancer cells. nih.gov This suggests that compounds affecting these central metabolic pathways can trigger autophagy.

Programmed Cell Death (Apoptosis) Induction

Apoptosis is a form of programmed cell death essential for normal tissue development and homeostasis. mdpi.com It is characterized by distinct morphological and biochemical features, including cell shrinkage, membrane blebbing, and DNA fragmentation. mdpi.comresearchgate.net Apoptosis is executed through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, which converge on the activation of a cascade of proteases called caspases. mdpi.comgenome.jp

Intrinsic Mitochondrial Pathway Activation (e.g., Cytochrome c Release, Caspase-9 Activation)

The intrinsic pathway of apoptosis is triggered by various intracellular stresses and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govcreative-diagnostics.com This pathway centers on the permeabilization of the outer mitochondrial membrane (MOMP), leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. mdpi.comharvard.edu Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), forming a complex called the apoptosome. mdpi.comnih.gov The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. nih.govcreative-diagnostics.com Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, leading to the execution of apoptosis. creative-diagnostics.com

While direct studies on this compound are sparse, research on the related compound Gambogic acid demonstrates its ability to induce apoptosis through the intrinsic pathway. nih.gov This is evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3. nih.gov Similarly, yessotoxin, another marine polyether toxin, has been shown to induce apoptosis via the activation of caspase-9 and caspase-3 in myoblast cell lines. researchgate.net

Extrinsic Death Receptor Pathway Activation (e.g., Fas, FasL, FADD, Caspase-8 Activation)

The extrinsic pathway is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL) or tumor necrosis factor-alpha (TNF-α), to their corresponding death receptors on the cell surface (e.g., Fas, TNFR1). mdpi.comsinobiological.com This ligand-receptor binding leads to the recruitment of adaptor proteins like Fas-associated death domain (FADD). sinobiological.com FADD, in turn, recruits pro-caspase-8, forming the death-inducing signaling complex (DISC). sinobiological.com Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-catalytic activation. sinobiological.com Activated caspase-8, an initiator caspase, can then directly activate downstream executioner caspases or cleave the BH3-only protein Bid to its truncated form, tBid, which then activates the intrinsic mitochondrial pathway. assaygenie.com

Studies have shown that Gambogic acid can sensitize cancer cells to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL), a member of the TNF family. nih.gov This sensitization involves promoting the crosstalk between the extrinsic and intrinsic apoptotic pathways, partly through the activation of Bid. nih.gov

Downstream Caspase Cascade Activation and Execution

Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7. genome.jp Initiator caspases (caspase-8 and caspase-9) activate these executioner caspases through proteolytic cleavage. youtube.com Once activated, executioner caspases orchestrate the dismantling of the cell by cleaving a wide range of cellular substrates. nih.gov This leads to the characteristic morphological and biochemical hallmarks of apoptosis. mdpi.com

Research on Gambogic acid has consistently shown the activation of downstream caspases as a key event in its induced apoptosis. nih.gov This includes the cleavage, and therefore activation, of caspase-3 and caspase-9. nih.gov The activation of these caspases is a central mechanism by which Gambogic acid exerts its cytotoxic effects on cancer cells. nih.gov

Regulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. nih.gov This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bid). nih.govthno.org The balance between these opposing factions determines the cell's susceptibility to apoptosis. nih.gov Anti-apoptotic proteins prevent MOMP by sequestering pro-apoptotic members. thno.org

Gambogic acid has been identified as an antagonist of anti-apoptotic Bcl-2 family proteins. nih.govnih.gov It has been shown to bind to and inhibit several anti-apoptotic members, with a particular potency against Mcl-1 and Bcl-B. nih.govnih.gov By inhibiting these anti-apoptotic proteins, Gambogic acid effectively neutralizes their protective function, allowing pro-apoptotic signals to trigger MOMP and subsequent apoptosis. nih.gov This is supported by findings that Gambogic acid treatment leads to the downregulation of Bcl-2 and the upregulation of Bax in cancer cells. nih.gov

Table 2: Regulation of Bcl-2 Family Proteins by Gambogic Acid

Target ProteinEffect of Gambogic AcidConsequenceReference
Bcl-2Downregulation of expressionPromotes apoptosis nih.gov
BaxUpregulation of expressionPromotes apoptosis nih.gov
Mcl-1Inhibition of anti-apoptotic functionPromotes apoptosis nih.govnih.gov
Bcl-BInhibition of anti-apoptotic functionPromotes apoptosis nih.govnih.gov
Bcl-xLInhibition of anti-apoptotic functionPromotes apoptosis nih.gov
Bfl-1Inhibition of anti-apoptotic functionPromotes apoptosis nih.gov

Anti-Migratory and Anti-Invasive Cellular Effects

The potential for marine-derived compounds to inhibit cancer cell migration and invasion is a significant area of research. These processes are fundamental to metastasis, the primary cause of cancer-related mortality. The investigation into the anti-migratory and anti-invasive properties of complex polyether compounds like this compound is an emerging field.

The Epithelial-Mesenchymal Transition (EMT) is a cellular program where epithelial cells lose their characteristic polarity and cell-to-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. oatext.comresearchgate.net This process is a hallmark of cancer progression and is characterized by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including N-cadherin and Vimentin. wikipedia.org While various natural compounds have been studied for their ability to modulate these EMT-associated molecules, specific research detailing the direct effects of this compound on this pathway is not extensively documented in the available scientific literature. Studies have identified this compound in extracts that exhibit cytotoxic effects on cancer cells, but its specific role in regulating EMT markers like E-cadherin or N-cadherin has not been explicitly defined. mdpi.com

Other Investigated Cellular Signaling Pathways (e.g., ERK-1/-2, NF-κB)

Cellular signaling pathways are crucial targets for therapeutic intervention in various diseases. The extracellular signal-regulated kinase 1/2 (ERK-1/-2) pathway is a key component of the mitogen-activated protein kinase (MAPK) cascade, regulating cell proliferation, differentiation, and survival. nih.gov The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of the immune response, inflammation, and cell survival, and its incorrect regulation is linked to cancer. cellsignal.com

While related marine toxins have been shown to modulate these pathways, direct and specific investigations into the effects of purified this compound on the ERK-1/-2 or NF-κB signaling cascades are limited. For instance, gambierol (B1232475), another polyether toxin produced by Gambierdiscus toxicus, has been shown to stimulate the phosphorylation of ERK1/2. However, similar detailed analyses for this compound are not prominently featured in published research. Although some crude extracts containing a mixture of compounds, including gambieric acids, have been associated with effects on pathways like NF-κB, the specific contribution of this compound to this activity has not been isolated.

Role as a Potential Endogenous Growth-Regulating Factor for G. toxicus

Beyond its effects on mammalian or fungal cells, this compound appears to play a biological role for the organism that produces it, the dinoflagellate Gambierdiscus toxicus. Research indicates that this compound, which is excreted into the culture medium, may function as an endogenous growth-regulating factor, a process known as autocrine signaling. oatext.com

Studies examining the growth of G. toxicus cultures in the presence of exogenously added this compound have demonstrated a distinct, dose-dependent effect. Low nanomolar concentrations of the compound were found to enhance the growth and final cell density of the dinoflagellate cultures. This suggests that G. toxicus may release this compound to promote its own proliferation, particularly as culture density increases. oatext.com

However, this growth-enhancing effect occurs within a narrow concentration range. The same studies observed that at higher concentrations, this compound becomes inhibitory to the growth of G. toxicus. This suggests a tightly regulated feedback mechanism where the compound promotes growth at low levels but may prevent over-proliferation at higher concentrations.

Table 1: Effect of this compound on the Growth of Gambierdiscus toxicus

Concentration of this compoundObserved Effect on G. toxicus GrowthReference
1.89 nMMaximal growth enhancement
18.9 nMInhibition of growth

Analytical Methodologies for Detection and Characterization

Advanced Chromatographic Separation Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the separation and purification of Gambieric acid A from complex biological extracts. researchgate.netmdpi.com Its application is crucial for isolating the compound from its congeners, such as Gambieric acids B, C, and D, and other co-occurring metabolites produced by Gambierdiscus species. researchgate.net

Chiral fluorimetric HPLC has been specifically employed in the determination of the absolute configurations of Gambieric acids. researchgate.net This technique, often used in conjunction with degradative studies, allows for the separation of stereoisomers, which is essential for the complete structural assignment of these complex molecules. researchgate.net For instance, the absolute configuration at C48 in Gambieric acid B was determined by comparing the retention times of a fluorescent derivative with synthesized reference diastereomers. researchgate.net

The development of optimized HPLC methods is also critical for coupling with mass spectrometry for quantitative analysis. noaa.gov The separation efficiency of HPLC directly impacts the quality of data obtained from subsequent detection methods.

High-Resolution Mass Spectrometry (HRMS) for Trace Analysis and Congener Identification

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is an indispensable technique for the detection and identification of this compound and its analogs, even at trace levels. noaa.govcapes.gov.brnih.gov This method provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of compounds with similar nominal masses.

In studies of Gambierdiscus species, LC-HRMS has been used to tentatively identify Gambieric acid C and D in extracts. capes.gov.brnih.govnih.gov The combination of retention time data from the LC separation and the high-resolution mass data allows for confident, albeit tentative, identification in the absence of certified reference materials. nih.gov For example, the analysis of Gambierdiscus australes strains from the Balearic Islands detected compounds with mass-to-charge ratios ([M+H]⁺) of 1185.6932 and 1199.7088, which correspond to the expected masses of Gambieric acid C and D, respectively. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS instruments provide valuable structural information through the analysis of fragmentation patterns. nih.govifremer.fr This fragmentation data can help to confirm the identity of known compounds and aid in the characterization of new, related structures. The use of both positive and negative electrospray ionization (ESI) modes can provide complementary information for a more comprehensive analysis. nih.gov

Table 1: HRMS Data for Putative Gambieric Acids C and D

Nuclear Magnetic Resonance (NMR) for Definitive Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. researchgate.netnih.gov Through a combination of one-dimensional (¹H and ¹³C) and extensive two-dimensional (2D) NMR experiments, the gross structure and relative configuration of the complex polycyclic ether skeleton were determined. nih.gov

The complete stereochemical assignment of Gambieric acids was a significant challenge, ultimately achieved through a multifaceted approach that heavily relied on NMR data. researchgate.netnih.gov This included the analysis of nuclear Overhauser effect (NOE) correlations, which provide information about the spatial proximity of protons, and the measurement of ³J(H,H) coupling constants, which are related to dihedral angles. nih.gov These NMR-derived constraints, combined with conformational analysis, were instrumental in piecing together the three-dimensional structure. nih.gov

Despite the power of NMR, the structural elucidation of this compound was not straightforward. Initial structural proposals based on NMR data were later revised. nih.gov The definitive and correct structure of this compound was ultimately confirmed through total synthesis, a process that itself relied on NMR analysis to verify the structure of synthetic intermediates and the final product. researchgate.netresearchgate.net The conformational dynamics of the nine-membered ether ring within the gambieric acid structure have also been a subject of NMR studies, revealing insights into the molecule's flexibility. jst.go.jp

Table 2: Compound Names Mentioned

Research Perspectives and Future Directions

Advancements in Scalable Synthesis for Comprehensive Research Applications

The daunting structural complexity of gambieric acids has made their synthesis a formidable challenge for organic chemists. nih.govresearchgate.net While the first total synthesis of gambieric acid A was a landmark achievement that unambiguously confirmed its structure, the lengthy and intricate nature of these synthetic routes limits the production of sufficient quantities for extensive biological evaluation and the generation of diverse analogues. chemistryviews.orgresearchgate.netfrontiersin.org Current synthetic strategies often involve numerous steps, which hinders the large-scale production necessary for in-depth research. nih.govfrontiersin.org

Further Elucidation of Bioactivity Molecular Bases Due to Natural Scarcity

The natural scarcity of gambieric acids has been a significant impediment to a thorough understanding of the molecular basis of their biological activities. nih.govfrontiersin.orgmdpi.com These compounds are produced by the dinoflagellate Gambierdiscus toxicus, and their isolation from natural sources is a challenging and low-yielding process. nih.govchemistryviews.orgmdpi.com This limited availability has hampered comprehensive biological and pharmacological investigations. mdpi.compharmaceutical-journal.com

While it is known that this compound exhibits potent antifungal activity, being significantly more effective than conventional agents like amphotericin B against certain fungi, the precise molecular mechanisms underlying this activity are not fully understood. mdpi.comnih.govscispace.com It has been shown that this compound can displace the binding of brevetoxin (B15176840) B to voltage-gated sodium channels, although with lower affinity than brevetoxins and ciguatoxins. mdpi.com However, a more detailed picture of its interactions with cellular targets is needed. Future research, enabled by increased availability from scalable syntheses, should focus on identifying the specific molecular targets and pathways modulated by this compound. This will provide a deeper understanding of its potent bioactivities and guide the design of new therapeutic agents. nih.gov

Exploration of Novel Molecular Targets and Therapeutic Potential

The unique structure and potent bioactivity of this compound suggest that it may interact with novel molecular targets, opening up new avenues for therapeutic applications. mdpi.comnih.gov While its antifungal properties are well-documented, the full spectrum of its biological effects remains to be explored. mdpi.comnih.gov The structural similarities to other marine polyether toxins that are known to have profound neurological and cytotoxic effects hint at a broader range of potential activities. chemistryviews.orgmdpi.com

Future investigations should aim to identify new molecular targets for this compound and its analogues. This could involve screening against a wide range of cellular and molecular targets, including enzymes, receptors, and ion channels. mdpi.comeuropa.eu The potent anti-oomycete activity of some compounds with structural similarities to fungicides also suggests a potential application in agriculture. mdpi.com Furthermore, exploring its potential as an anticancer agent is a promising area of research, given that many marine natural products with complex structures exhibit significant cytotoxicity against cancer cell lines. mdpi.comsemanticscholar.org The elucidation of new molecular targets will be instrumental in uncovering the full therapeutic potential of the gambieric acid scaffold. mdpi.comnih.gov

Development of High-Throughput Screening Assays for Analogues

To efficiently explore the therapeutic potential of the gambieric acid scaffold, the development of high-throughput screening (HTS) assays is essential. pressbooks.pub HTS allows for the rapid evaluation of large libraries of compounds, which will be critical for screening the analogues generated through scalable synthetic efforts. pressbooks.pubnih.gov These assays can be designed to assess a variety of biological activities, from antifungal and anticancer effects to modulation of specific molecular targets. europa.eunih.gov

The development of robust and reliable HTS assays will accelerate the discovery of new lead compounds based on the this compound structure. pharmaceutical-journal.com By miniaturizing assays and automating the screening process, researchers can efficiently test numerous analogues for desired biological activities. pharmaceutical-journal.compressbooks.pub This approach, combined with computational modeling and structure-activity relationship studies, will guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The integration of HTS into the research workflow will be a key driver in translating the promise of this compound into tangible therapeutic applications. nih.gov

Q & A

Q. How is Gambieric Acid A isolated and characterized from its natural source?

this compound is primarily isolated from the dinoflagellate Gambierdiscus toxicus. The process involves:

  • Extraction : Using organic solvents (e.g., methanol) to lyse algal cells, followed by liquid-liquid partitioning.
  • Purification : Column chromatography (e.g., silica gel, HPLC) to separate compounds based on polarity.
  • Structural Elucidation : NMR (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HRMS) to confirm the planar structure and stereochemistry .
  • Bioactivity Screening : Antifungal assays (e.g., Candida albicans inhibition) to validate biological relevance .

Key Data :

Isolation StepMethodYieldReference
ExtractionMethanol extraction0.2% (dry weight)
PurificationReverse-phase HPLC95% purity

Q. What experimental strategies are used to determine the stereochemistry of this compound’s oxepane rings?

The complex stereochemistry of its ten cyclic ether rings (including seven-membered oxepanes) is resolved via:

  • X-ray Crystallography : For unambiguous assignment of absolute configuration in crystalline derivatives.
  • Comparative NMR Analysis : Leveraging coupling constants (J values) and NOESY correlations to infer spatial arrangements.
  • Synthetic Analogues : Comparing spectral data of natural isolates with synthesized fragments (e.g., E-ring oxepane intermediates) .

Q. How are bioactivity assays for this compound designed to evaluate antifungal properties?

Standard methodologies include:

  • MIC (Minimum Inhibitory Concentration) Tests : Using fungal strains (e.g., Aspergillus fumigatus) in microplate assays with serial dilutions of this compound.
  • Time-Kill Kinetics : Monitoring fungal growth inhibition over 24–72 hours.
  • Control Experiments : Comparing with known antifungals (e.g., amphotericin B) to assess potency .

Advanced Research Questions

Q. What are the key challenges in synthesizing this compound’s oxepane rings, and how are they addressed?

Synthetic hurdles include:

  • Oxepane Ring Construction :
  • Yamaguchi Lactonization : Efficient for E-ring formation (82% yield over three steps) but limited for larger rings .

  • Ring-Closing Metathesis (RCM) : Grubbs catalyst enables nine-membered F-ring synthesis but requires precise olefin geometry .

  • Oxidative Lactonization : TEMPO/PIDA-mediated cyclization for B-ring oxepanes .

    • Stereochemical Control : Chiral auxiliaries and asymmetric epoxidation (Shi catalyst) ensure correct configurations .

    Comparison of Synthetic Methods :

    RingMethodYieldLimitationsReference
    EYamaguchi82%Limited scalability
    FRCM60%Sensitivity to olefin strain
    BOxidative lactonization75%Requires TEMPO/PIDA

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies (e.g., variable MIC values across studies) arise from:

  • Strain Variability : Use standardized fungal strains (e.g., ATCC collections).
  • Assay Conditions : Control pH, temperature, and solvent (DMSO vs. ethanol).
  • Data Normalization : Report activities relative to internal controls (e.g., % inhibition vs. IC₅₀).
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What computational tools are employed to predict this compound’s molecular interactions?

Advanced methodologies include:

  • Molecular Docking (AutoDock, Glide) : Simulate binding to fungal cytochrome P450 targets.
  • MD Simulations (AMBER, GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR Models : Correlate structural features (e.g., ether ring topology) with bioactivity .

Q. How do researchers validate the biosynthetic pathways of this compound in Gambierdiscus toxicus?

Strategies involve:

  • Isotopic Labeling : Feed ¹³C-acetate to cultures and track incorporation via NMR.
  • Gene Cluster Analysis : Use genomic mining (e.g., antiSMASH) to identify polyketide synthase (PKS) genes.
  • Enzyme Knockouts : CRISPR/Cas9 disruption of candidate genes to observe pathway interruptions .

Methodological Guidance

  • For Structural Revisions : Cross-validate NMR data with synthetic fragments to avoid misassignments .
  • For Reproducibility : Document solvent purity, temperature gradients, and catalyst batches in synthetic protocols .
  • For Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing spectral data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Gambieric acid A
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.